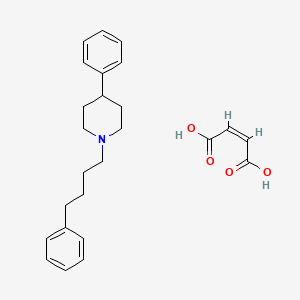

4-Ppbp maleate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du maléate de 4-phényl-1-(4-phénylbutyl)pipéridine implique plusieurs étapes. La voie de synthèse principale comprend la réaction du chlorure de 4-phénylbutyle avec la pipéridine pour former la 4-phényl-1-(4-phénylbutyl)pipéridine. Cet intermédiaire est ensuite mis à réagir avec l'acide maléique pour produire le sel de maléate . Les méthodes de production industrielle impliquent généralement des étapes similaires mais à plus grande échelle, assurant une pureté et un rendement élevés grâce à des conditions de réaction et des processus de purification optimisés .

Analyse Des Réactions Chimiques

Le maléate de 4-phényl-1-(4-phénylbutyl)pipéridine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Il peut subir des réactions de substitution, en particulier la substitution nucléophile, où le cycle pipéridine peut être modifié.

Réactifs et conditions courants : Les réactifs typiques comprennent des agents oxydants (permanganate de potassium), des agents réducteurs (hydrure de lithium et d'aluminium) et des nucléophiles pour les réactions de substitution.

Produits principaux : Les produits principaux dépendent du type de réaction.

Applications De Recherche Scientifique

Le maléate de 4-phényl-1-(4-phénylbutyl)pipéridine a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme ligand dans diverses réactions chimiques et études impliquant les récepteurs sigma-1.

Biologie : Le composé est utilisé pour étudier les voies de signalisation cellulaire et les interactions des récepteurs.

Mécanisme d'action

Le mécanisme d'action du maléate de 4-phényl-1-(4-phénylbutyl)pipéridine implique son interaction avec les récepteurs sigma-1. En se liant à ces récepteurs, il initie une cascade d'événements de signalisation intracellulaire. Le récepteur sigma-1, lorsqu'il est activé, se transloque de la membrane du réticulum endoplasmique associé aux mitochondries vers la membrane plasmique. Cette translocation active la voie de la kinase régulée par le signal extracellulaire (ERK1/2), conduisant à la transcription de gènes associés à la différenciation cellulaire et à la neuroprotection . De plus, il agit comme un antagoniste non compétitif au niveau des récepteurs NMDA NR1a/2B, procurant des effets neuroprotecteurs supplémentaires .

Mécanisme D'action

The mechanism of action of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate involves its interaction with sigma-1 receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events. The sigma-1 receptor, when activated, translocates from the mitochondrion-associated endoplasmic reticulum membrane to the plasma membrane. This translocation activates the extracellular signal-regulated kinase (ERK1/2) pathway, leading to the transcription of genes associated with cellular differentiation and neuroprotection . Additionally, it acts as a non-competitive antagonist at NR1a/2B NMDA receptors, providing further neuroprotective effects .

Comparaison Avec Des Composés Similaires

Le maléate de 4-phényl-1-(4-phénylbutyl)pipéridine est unique en raison de son double rôle d'agoniste des récepteurs sigma-1 et d'antagoniste des récepteurs NMDA. Les composés similaires comprennent :

Dihydrobromure de BD1047 : Un antagoniste sélectif des récepteurs sigma-1.

Méthiodide d'oxotremorine : Un agoniste des récepteurs de l'acétylcholine avec des effets cellulaires similaires.

Iodure de N,N,N-triméthyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium : Un autre composé ayant une activité sur les récepteurs sigma-1.

Ces composés partagent certaines similitudes fonctionnelles mais diffèrent par leur sélectivité des récepteurs et leurs applications spécifiques.

Activité Biologique

4-PPBP maleate, chemically known as 4-Phenyl-1-(4-phenylbutyl)piperidine maleate, is a compound of interest due to its significant biological activities, particularly as a sigma (σ) receptor ligand and a selective antagonist at NMDA receptors. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine maleate |

| CAS Number | 201216-39-9 |

| Molecular Weight | 409.52 g/mol |

| Purity | ≥99% |

| Solubility | DMSO (25 mM), Ethanol (25 mM) |

This compound acts as a σ ligand and a non-competitive antagonist at the NR1a/2B NMDA receptors. It has been shown to modulate calcium release and influence neurotrophic factors, which are crucial for neuronal support and repair processes. Its interaction with sigma receptors is particularly relevant in neuroprotection and regenerative medicine .

Neuroprotective Effects

Research indicates that this compound enhances neuroprotection through the upregulation of anti-apoptotic proteins such as Bcl-2. In ischemic models, it has been demonstrated to mitigate neuronal cell death, suggesting its potential utility in treating neurodegenerative conditions .

Tendon Regeneration

A significant study explored the effects of this compound in combination with Oxo-M for tendon regeneration. The results showed that this combination significantly increased the expression of tendon-related gene markers in tendon stem cells (TSCs) and improved healing outcomes in fully transected rat patellar tendons. Notably, the delivery of these compounds resulted in a more organized collagen structure compared to controls .

Impact on Brain-Derived Neurotrophic Factor (BDNF)

This compound has been implicated in the modulation of BDNF secretion. Its effects can be reversed by selective sigma receptor antagonists, indicating its role in enhancing neuronal survival and function through BDNF pathways . This is particularly relevant for therapies aimed at promoting recovery from traumatic brain injuries.

Case Studies

- Tendon Healing Model

-

Neuroprotection in Traumatic Brain Injury

- Objective : Evaluate the impact of 4-PPBP on functional outcomes post-injury.

- Method : Modified closed cortical impact model in rats.

- Results : Treatment with 4-PPBP improved motor and spatial learning behaviors compared to untreated groups, indicating its potential for therapeutic application in TBI .

Summary of Findings

The biological activity of this compound reveals its multifaceted role in neuroprotection and regenerative medicine. Its ability to act on sigma receptors and NMDA pathways positions it as a promising candidate for further research into therapeutic applications.

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPNIMFGJVLES-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-62-1 | |

| Record name | PPBP maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?

A1: this compound, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []

Q2: The study found that this compound did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?

A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While this compound effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.